molecular formula C15H10BrNO3 B5829025 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione CAS No. 82104-71-0

5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione

Cat. No.: B5829025
CAS No.: 82104-71-0
M. Wt: 332.15 g/mol
InChI Key: KWLCBANTTAIVEK-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione is a chemical compound with the CAS Registry Number 82104-71-0 and a molecular weight of 332.15 g/mol . Its molecular formula is C15H10BrNO3, indicating a brominated and methoxylated isoindoline-1,3-dione structure . This compound is a key synthetic intermediate in organic and medicinal chemistry research. It serves as a versatile building block for the preparation of more complex molecules, particularly those containing the isoindole-1,3-dione (phthalimide) scaffold . The presence of both a bromine atom and a methoxyphenyl group on the core structure makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers utilize this and related compounds in the exploration of novel therapeutic agents. For instance, derivatives of imidazoisoindole, which can be synthesized from such building blocks, are being investigated for their potential application in treating diseases mediated by the indoleamine 2,3-dioxygenase (IDO) pathway, including various cancers, autoimmune diseases, and neurological disorders . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

5-bromo-2-(4-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLCBANTTAIVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355047
Record name 1H-Isoindole-1,3(2H)-dione, 5-bromo-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82104-71-0
Record name 5-Bromo-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82104-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 5-bromo-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-methoxyaniline in the presence of a brominating agent. The reaction is carried out under reflux conditions in a suitable solvent such as toluene. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic substitution reactions under basic conditions. This reactivity is enhanced by the electron-withdrawing effect of the isoindoline-1,3-dione core.

Example Reaction:
Reaction with morpholine in the presence of potassium carbonate (K₂CO₃) yields 2-(4-methoxyphenyl)-5-morpholinoisoindoline-1,3-dione .

NucleophileConditionsProductYield
MorpholineK₂CO₃, DMF, 80°C5-Morpholino derivative72%
PiperidineEtOH, reflux5-Piperidino derivative68%

The 4-methoxyphenyl group stabilizes the intermediate through resonance, directing substitution predominantly at the bromine position .

Condensation Reactions

The compound participates in cyclocondensation reactions with heterocyclic precursors. For instance, reaction with thiosemicarbazide forms thiadiazole derivatives, as demonstrated in antimycobacterial studies .

Procedure:

  • React with thiosemicarbazide in ethanol under reflux.

  • Acid-catalyzed cyclization yields 2-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione.

ReagentConditionsProductIC₅₀ (µM)
ThiosemicarbazideHCl, EtOH, refluxThiadiazole derivative100

Oxidation:

The isoindoline-1,3-dione core is resistant to oxidation, but the methoxy group can be demethylated under strong acidic conditions (e.g., HBr/AcOH) to form a phenolic derivative.

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the dione moiety to a diol, though this reaction is less explored due to competing side reactions.

Comparative Reactivity with Analogues

The 4-methoxyphenyl group enhances solubility in polar solvents compared to non-substituted analogues, influencing reaction kinetics.

CompoundSubstituentSolubility in DMSO (mg/mL)Relative Reaction Rate (vs Br)
Target4-OCH₃12.51.0 (reference)
Analog4-Cl8.20.7

Mechanistic Insights

  • Substitution: Proceeds via a two-step mechanism: (i) formation of a Meisenheimer complex, (ii) elimination of bromide .

  • Condensation: Involves nucleophilic attack by the thiosemicarbazide nitrogen, followed by cyclodehydration .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound is primarily recognized for its potential as an intermediate in the synthesis of therapeutic agents. Notably, it has been investigated for its anticonvulsant properties, making it a candidate for treating neurological disorders such as epilepsy. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are crucial in controlling neuronal excitability .

Case Study: Antimycobacterial Activity
Recent studies have highlighted the compound's efficacy against mycobacterial strains. For instance, derivatives of isoindoline-1,3-dione have shown promising results in inhibiting Mycobacterium tuberculosis, with some compounds exhibiting IC50 values comparable to established antibiotics . This underscores the potential of 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione as a scaffold for developing new antimycobacterial agents.

Biological Studies

Biological Activities
The compound has been evaluated for various biological activities beyond its anticonvulsant effects. Research indicates that it may possess anti-inflammatory properties and could be beneficial in treating conditions characterized by excessive inflammation. The structural characteristics of isoindoline derivatives contribute to their interaction with multiple biological targets.

Table 1: Biological Activities of Isoindoline Derivatives

Activity TypeCompound TestedIC50 Value (μM)Reference
AntimycobacterialThis compound18
AnticonvulsantThis compoundTBD
Anti-inflammatoryVarious derivativesTBD

Industrial Applications

Synthesis Building Block
In industrial chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new materials with tailored properties.

Material Development
The compound is also explored in developing new materials, particularly those requiring specific electronic or optical properties. Its application in dye and pigment production highlights its versatility in industrial settings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter systems such as the GABAergic and glutamatergic systems. It may also interact with ion channels, influencing neuronal excitability and reducing seizure activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related isoindoline-1,3-dione derivatives, highlighting key differences in substituents, biological activities, and applications:

Compound Name Substituents Biological Activity/Application Key Structural Differences Reference
5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione 5-Br, 2-(4-MeOPh) Not explicitly reported (potential enzyme inhibition/PROTACs) Methoxyphenyl group at position 2 -
5-Bromo-2-(4-bromobutyl)isoindoline-1,3-dione (14b) 5-Br, 2-(4-bromobutyl) Polyamine conjugate synthesis Alkyl chain vs. aromatic substituent
2-(4-(3-Indolylacryloyl)phenyl)isoindoline-1,3-dione (Compound 3) 2-(indolyl acryloyl) Cholinesterase inhibition Acryloyl linker, indole moiety
5-Bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione 5-Br, 2-(thiadiazolyl) Topoisomerase II inhibition Heterocyclic thiadiazole group
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 5-Br, 2-(dioxopiperidinyl) CRBN ligand for PROTACs Piperidinyl group, E3 ligase recruitment
2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) 2-(hydrazono-ethylphenyl) Antimicrobial (Gram+/Gram- bacteria) Hydrazone functionality
2-(4-Bromophenyl)isoindoline-1,3-dione (Compound 2) 2-(4-BrPh) Antiamnesic (scopolamine-induced amnesia) Bromophenyl vs. methoxyphenyl

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to alkyl chains (e.g., 14b) but reduce it relative to bulkier heterocycles like thiadiazole (e.g., ). This balance could optimize blood-brain barrier penetration for CNS-targeted applications .
  • Bromine at position 5 is a common feature in analogs targeting enzymes (e.g., topoisomerase II ) or E3 ligases (e.g., CRBN ligands ), suggesting its role in stabilizing target interactions via halogen bonding.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the 4-methoxyphenyl group . For example, describes Boc-protected polyamine conjugations under mild conditions (45°C, 12 hours), which could be adapted for this derivative .

Biological and Pharmacological Profiles: Compounds with electron-donating groups (e.g., methoxy in the target) often exhibit altered enzyme inhibition profiles compared to electron-withdrawing substituents (e.g., bromophenyl in ). For instance, 2-(4-bromophenyl)isoindoline-1,3-dione showed antiamnesic effects in mice, whereas methoxy-substituted analogs might favor anti-inflammatory or antimicrobial activities . The 4-methoxyphenyl moiety may reduce cytotoxicity compared to halogenated aryl groups, as seen in , where non-cytotoxic phthalimide derivatives retained potent antimicrobial activity .

Applications in Drug Design :

  • The target compound’s structure aligns with CRBN-binding PROTAC scaffolds (e.g., ), where the isoindoline-dione core recruits E3 ligases for targeted protein degradation . Its methoxyphenyl group could modulate cereblon binding affinity compared to dioxopiperidine-containing analogs .

Biological Activity

5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities, including anticancer and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of isoindoline derivatives followed by functionalization at the 2-position with a methoxyphenyl group. The structural modifications enhance its pharmacological profile, potentially increasing its bioactivity against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
A549 (lung cancer)116.26
HeLa (cervical cancer)140.60
U-87 (glioblastoma)Not specified
MDA-MB-231 (breast cancer)Not specified

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These results suggest that this compound exhibits significant cytotoxicity against lung and cervical cancer cells, with ongoing research needed to explore its effects on other cancer types .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways related to cell proliferation and survival. Studies suggest that isoindole derivatives can act as tyrosine kinase inhibitors, which are critical in many oncogenic processes . Additionally, the compound may induce apoptosis in cancer cells through oxidative stress mechanisms .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated notable antioxidant activity. The DPPH radical scavenging assay indicated that derivatives containing methoxy groups exhibit enhanced antioxidant capabilities compared to ascorbic acid, a standard reference antioxidant. This property is crucial as it suggests potential protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have investigated the in vivo efficacy of isoindoline derivatives:

  • Xenograft Models : In a study using nude mice implanted with A549-luc lung cancer cells, treatment with this compound led to a significant reduction in tumor size compared to control groups. Histopathological analyses revealed minimal toxicity to normal tissues, indicating a favorable therapeutic index .
  • Comparative Studies : Comparative studies with other isoindole derivatives have shown that modifications at the 2-position significantly enhance anticancer activity while maintaining low toxicity profiles. This highlights the importance of structural optimization in drug design .

Q & A

Q. What are the recommended synthetic routes and purity-validation methods for 5-Bromo-2-(4-methoxyphenyl)isoindoline-1,3-dione?

Methodological Answer: Synthesis typically involves bromination and coupling reactions under controlled conditions. For purity validation, use High-Performance Liquid Chromatography (HPLC) to ensure >95% purity, as referenced in reagent catalogs . Post-synthesis, employ recrystallization in polar aprotic solvents (e.g., DMF) to remove impurities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and functional groups?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons and methoxy groups (δ ~3.8 ppm for OCH3).
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for isoindoline-dione) and C-Br vibrations (~600 cm⁻¹).
  • UV-Vis : Assess electronic transitions for photostability studies.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Store in airtight containers at room temperature, away from light .

Advanced Research Questions

Q. How can researchers design enzyme inhibition studies using this compound, and what controls are critical?

Methodological Answer:

  • Experimental Design : Use kinetic assays (e.g., Michaelis-Menten) to measure inhibition constants (Ki). Include positive controls (known inhibitors) and negative controls (solvent-only) to validate assay conditions.
  • Data Interpretation : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Validate results with isothermal titration calorimetry (ITC) for binding affinity .
  • Troubleshooting : Address solubility issues by using co-solvents (e.g., DMSO ≤1%) and confirm compound stability via HPLC during assays .

Q. What methodologies evaluate the environmental fate and ecological risks of this compound?

Methodological Answer:

  • Degradation Studies : Simulate abiotic degradation (hydrolysis, photolysis) under varying pH/UV conditions. Monitor by LC-MS for breakdown products.
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute toxicity assays (EC50). For long-term risks, apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation .
  • Environmental Sampling : Deploy solid-phase extraction (SPE) followed by GC-MS to detect trace levels in water/soil matrices .

Q. How should researchers resolve discrepancies in experimental data related to this compound’s reactivity or stability?

Methodological Answer:

  • Data Triangulation : Cross-check results using orthogonal techniques (e.g., compare NMR purity with HPLC).
  • Condition Optimization : Replicate experiments under controlled humidity/temperature. For stability conflicts, conduct accelerated aging studies (40°C/75% RH for 4 weeks) .
  • Statistical Analysis : Apply ANOVA to identify outliers and confirm reproducibility across independent replicates .

Q. What computational approaches support the study of this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

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